REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[N:5]1[C:12]([Cl:13])=[N:11][C:9]([Cl:10])=[N:8][C:6]=1Cl.[OH-].[Na+]>CC(C)=O.O>[Cl:10][C:9]1[N:11]=[C:12]([Cl:13])[N:5]=[C:6]([NH:3][CH2:2][CH2:1][NH:4][C:6]2[N:5]=[C:12]([Cl:13])[N:11]=[C:9]([Cl:10])[N:8]=2)[N:8]=1 |f:2.3|
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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C(CN)N
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Name
|
|
Quantity
|
92.2 g
|
Type
|
reactant
|
Smiles
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N1=C(Cl)N=C(Cl)N=C1Cl
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Name
|
|
Quantity
|
125 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
ice water
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Quantity
|
500 mL
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Type
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solvent
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Smiles
|
|
Type
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CUSTOM
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Details
|
The mixture is subsequently stirred for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
After stirring the mixture at the same temperature for four hours
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Duration
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4 h
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Type
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FILTRATION
|
Details
|
the solid is filtered off
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
ClC1=NC(=NC(=N1)Cl)NCCNC1=NC(=NC(=N1)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |